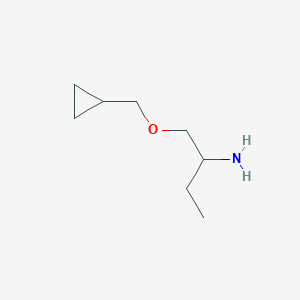
1-(Cyclopropylmethoxy)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Cyclopropylmethoxy)butan-2-amine” is a compound with the CAS Number: 883523-48-6. It has a molecular weight of 143.23 and its IUPAC name is 1-(cyclopropylmethoxy)-2-butanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “1-(Cyclopropylmethoxy)butan-2-amine” is 1S/C8H17NO/c1-2-8(9)6-10-5-7-3-4-7/h7-8H,2-6,9H2,1H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“1-(Cyclopropylmethoxy)butan-2-amine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Carbohydrate polymers, including those with amine functionalities, have been extensively studied for their corrosion inhibition properties. They can act as corrosion inhibitors for metal substrates in various media. The presence of free amine and hydroxyl groups in these polymers facilitates metal ion chelation and bond formation at the metal/solution interface, highlighting the potential of amine-functionalized compounds in protective applications (Umoren & Eduok, 2016).
Advanced Oxidation Processes
Compounds with N-amine groups, similar to the one , are significant in the field of environmental science, especially in the degradation of persistent organic pollutants. Advanced Oxidation Processes (AOPs) effectively remove nitrogen-containing compounds, improving water treatment schemes. The interaction of such compounds with AOPs, leading to efficient degradation, signifies the environmental applications of amine-functionalized materials (Bhat & Gogate, 2021).
Biomedical Applications
Chitosan, a natural polymer with amine groups, demonstrates significant potential in biomedical applications, such as wound healing and tissue engineering. The modification of chitosan with catechol groups enhances its adhesive properties, mimicking natural adhesion mechanisms in mussels. This example underscores the importance of amine functionalities in developing new, bio-inspired materials for medical applications (Ryu, Hong, & Lee, 2015).
Metal-Organic Frameworks (MOFs)
Amine-functionalized MOFs are critical for capturing CO2, leveraging the strong interaction between CO2 and the basic amino functionalities. These materials are pivotal in addressing climate change by enabling efficient CO2 capture and separation. The versatility of amine-functionalized MOFs extends to catalysis, highlighting their broad applicability in sustainable technologies (Lin, Kong, & Chen, 2016).
Flavor in Foods
The breakdown of amino acids during food processing can lead to the formation of branched aldehydes, contributing to the flavor profile of various food products. Understanding the metabolic pathways leading to these compounds can help in designing food processes that enhance desirable flavors or reduce unwanted ones (Smit, Engels, & Smit, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(cyclopropylmethoxy)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(9)6-10-5-7-3-4-7/h7-8H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJPARFVZHZRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

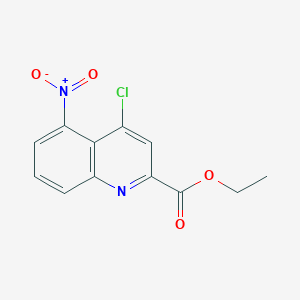
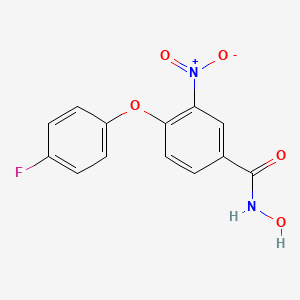
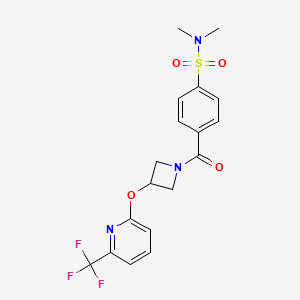
![(Z)-5-((2-(2,6-dimethylmorpholino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2567654.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohexanecarboxamide](/img/structure/B2567655.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2567656.png)
![2-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2567657.png)



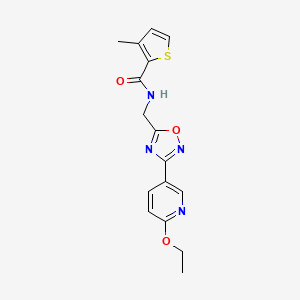
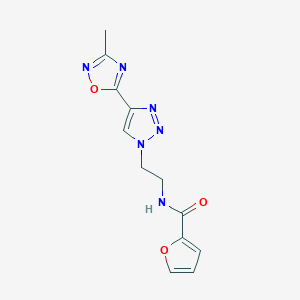
![2-fluoro-N-(2-methoxyphenyl)-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2567663.png)
